REACTION_CXSMILES
|
OC1C=CC=CC=1C1C=CC=CC=1C(O)(C)C.O1C=CC=CC1.C1C(O)=CC=C(C)C=1.[CH3:32][C:33]1[CH:48]=[CH:47][C:36]2[O:37]C(C)(C)[C:39]3[CH:44]=[CH:43][CH:42]=[CH:41][C:40]=3[C:35]=2[CH:34]=1>CC(C)=O>[OH:37][C:36]1[CH:47]=[CH:48][C:33]([CH3:32])=[CH:34][C:35]=1[C:40]1[CH:39]=[CH:44][CH:43]=[CH:42][CH:41]=1
|
Name
|
o-(o-hydroxyphenyl)-α,α-dimethylbenzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)C1=C(C(C)(C)O)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC=C1
|
Name
|
2-methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1O)C
|
Name
|
2,6,6-trimethyl-6H-dibenzo[b,d]-pyran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC2=C(OC(C3=C2C=CC=C3)(C)C)C=C1
|
Name
|
acetic acids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C=C1)C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |